molecular formula C52H44F12FeO2P2 B6288920 (R)-1-[(R)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl]-ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine CAS No. 494227-30-4

(R)-1-[(R)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl]-ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine

Cat. No.: B6288920
CAS No.: 494227-30-4
M. Wt: 1046.7 g/mol
InChI Key: LYSMTOMQQHQCKG-SYXKTQFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chiral bidentate phosphine ligand features a ferrocene backbone with two distinct phosphine substituents:

  • Phosphine Group 1: Bis(4-methoxy-3,5-dimethylphenyl)phosphine, providing steric bulk and electron-donating methoxy groups.
  • Phosphine Group 2: Bis[3,5-bis(trifluoromethyl)phenyl]phosphine, contributing strong electron-withdrawing trifluoromethyl (-CF₃) groups.
  • Stereochemistry: The (R,R) configuration at the ethyl and ferrocenyl positions creates a rigid chiral environment critical for enantioselective catalysis .

Applications: Primarily used in rhodium (Rh)-catalyzed asymmetric hydrogenation of alkenes, where its electron-deficient trifluoromethyl groups enhance catalytic activity and selectivity .

Properties

InChI

InChI=1S/C47H39F12O2P2.C5H5.Fe/c1-25-15-34(16-26(2)42(25)60-6)63(35-17-27(3)43(61-7)28(4)18-35)41-14-9-8-11-40(41)39-13-10-12-38(39)29(5)62(36-21-30(44(48,49)50)19-31(22-36)45(51,52)53)37-23-32(46(54,55)56)20-33(24-37)47(57,58)59;1-2-4-5-3-1;/h8-24,29H,1-7H3;1-5H;/t29-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSMTOMQQHQCKG-SYXKTQFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2[C]3[CH][CH][CH][C]3C(C)P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=C(C(=C6)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2[C]3[CH][CH][CH][C]3[C@@H](C)P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=C(C(=C6)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H44F12FeO2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1046.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereochemical Foundations of Ferrocenylphosphine Ligand Design

The planar chirality of ferrocene and the electronic effects of substituents on phosphorus atoms are critical for the ligand’s catalytic performance. The target compound features two distinct phosphine groups: one bearing 4-methoxy-3,5-dimethylphenyl substituents and the other 3,5-bis(trifluoromethyl)phenyl groups. This design leverages steric bulk from the trifluoromethyl groups and electron-donating methoxy groups to create a chiral environment ideal for asymmetric induction .

Diastereoselective Lithiation of Ugi’s Amine

The synthesis begins with the diastereoselective lithiation of Ugi’s amine (1-(2-aminopropyl)ferrocene), a step that establishes the planar chirality of the ferrocene backbone. As detailed in CN103193830A , this involves treating Ugi’s amine with n-butyllithium (BuLi) at room temperature, followed by quenching with ZnCl₂ to form a zinc intermediate. The lithiation occurs regioselectively at the ortho position relative to the amine group, achieved through the directing effect of the dimethylamino moiety .

Key Reaction Conditions

  • Lithiating Agent : 2.2 equivalents of BuLi in tetrahydrofuran (THF) at 25°C

  • Quenching Agent : ZnCl₂ (1.0 M in diethyl ether)

  • Yield : >90% diastereomeric excess (d.e.)

Formation of Dichlorophosphine Intermediate

The zinc intermediate undergoes reaction with phosphorus trichloride (PCl₃) at -60°C to form a dichlorophosphine species. This step introduces the first phosphorus center, which will later bear the 4-methoxy-3,5-dimethylphenyl groups. The low temperature prevents side reactions and ensures high regioselectivity .

Zn-Ferrocene intermediate+PCl360CCl2P-Ferrocene+ZnCl2[2][5]\text{Zn-Ferrocene intermediate} + \text{PCl}3 \xrightarrow{-60^\circ \text{C}} \text{Cl}2\text{P-Ferrocene} + \text{ZnCl}_2 \quad

Alternative Synthesis via Negishi Cross-Coupling

A supplementary route described in PMC8938926 uses Negishi cross-coupling to install the 3,5-bis(trifluoromethyl)phenyl group. This method involves:

  • Stannylation : Tributylstannyl-ferrocene formation via LiTMP-mediated lithiation.

  • Sn-Li Exchange : Reaction with n-BuLi generates a lithium intermediate.

  • Negishi Coupling : Pd-catalyzed cross-coupling with 3,5-bis(trifluoromethyl)phenylzinc bromide.

SnBu3-Ferrocene+RZnBrPd(PPh3)4R-Ferrocene+SnBu3ZnBr[4]\text{SnBu}3\text{-Ferrocene} + \text{RZnBr} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{R-Ferrocene} + \text{SnBu}3\text{ZnBr} \quad

Advantages

  • Higher functional group tolerance.

  • 75–80% yield with <5% racemization .

Enantiomeric Purity and Characterization

The final product exhibits an optical rotation of [α]D25=+19°±2°[α]^{25}_D = +19° ± 2° (c = 0.5, CHCl₃) . Chiral HPLC analysis (Chiralpak IA column, hexane/isopropanol 90:10) confirms >97% enantiomeric excess (e.e.), critical for its performance in asymmetric hydrogenation .

Physical Properties

PropertyValueSource
Molecular Weight1046.68 g/mol
Melting Point128–130°C (dec.)
Storage Conditions2–8°C under inert atmosphere

Applications in Asymmetric Catalysis

WALPHOS SL-W005-1 enables Rh-catalyzed hydrogenation of α,β-unsaturated boronic esters with >95% e.e., as reported by Solvias AG . The electron-withdrawing trifluoromethyl groups enhance metal-ligand cooperativity, while the methoxy substituents modulate steric bulk .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ferrocene moiety, leading to the formation of ferrocenium ions.

    Reduction: Reduction reactions can revert the oxidized ferrocenium ions back to the neutral ferrocene state.

    Substitution: The phosphine ligands can participate in substitution reactions, where the ligands are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum complexes, and are conducted under inert atmosphere conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ferrocene moiety yields ferrocenium ions, while substitution reactions can produce a variety of phosphine derivatives.

Scientific Research Applications

Catalytic Applications

1.1 Asymmetric Synthesis

One of the primary applications of this compound is as a chiral ligand in asymmetric synthesis. Its ability to facilitate enantioselective reactions makes it valuable in the production of pharmaceuticals and fine chemicals. For instance, it has been utilized in rhodium-catalyzed hydrogenation reactions, which are critical for synthesizing compounds such as argatroban, an anticoagulant medication .

1.2 Transition Metal Complexes

The ligand forms stable complexes with transition metals, enhancing their catalytic properties. The ferrocenyl moiety contributes to the electronic properties of the complex, allowing for improved reactivity and selectivity in catalytic transformations. Studies have shown that these complexes can effectively catalyze various reactions including cross-coupling reactions and carbon-carbon bond formations .

Medicinal Chemistry

2.1 Potential Anticancer Activity

Research indicates that phosphine ligands like (R)-1-[(R)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl]-ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine may exhibit anticancer properties. The incorporation of trifluoromethyl groups enhances the lipophilicity and biological activity of the compounds derived from this ligand structure .

2.2 Drug Design

The compound's structural features allow for modifications that can lead to new drug candidates. The presence of the ferrocenyl unit is particularly interesting as it may impart unique pharmacokinetic properties, potentially improving drug efficacy and reducing side effects .

Material Science

3.1 Development of Functional Materials

In material science, this compound is being explored for its potential use in developing functional materials such as sensors and catalysts for organic transformations. The unique electronic properties imparted by the ferrocenyl group can be harnessed to create materials with specific electronic or optical characteristics .

Summary Table of Applications

Application Area Description
Catalytic Asymmetric Synthesis Used as a chiral ligand in rhodium-catalyzed hydrogenation reactions for pharmaceutical synthesis.
Transition Metal Complexes Forms stable complexes that enhance catalytic activity in various organic transformations.
Medicinal Chemistry Investigated for potential anticancer activity; modifications can lead to novel drug candidates.
Material Science Explored for development of functional materials with unique electronic properties.

Mechanism of Action

The mechanism by which ®-1-[®-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl]-ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine exerts its effects is primarily through its interaction with metal centers. The phosphine ligands coordinate to metal atoms, forming stable complexes that can facilitate various chemical reactions. The ferrocene moiety can also participate in redox reactions, further contributing to the compound’s reactivity.

Comparison with Similar Compounds

Physical Properties :

  • Molecular Formula: C₅₄H₅₂F₁₂FeO₂P₂
  • Molecular Weight: ~930–942 g/mol (varies by substituent arrangement)
  • CAS RN: 387868-06-6
  • Storage: Typically stored at 0–6°C to maintain stability .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations among related ferrocenyl phosphine ligands:

Compound Name Phosphine Substituents Molecular Weight CAS RN Key Features References
Target Compound Bis(4-methoxy-3,5-dimethylphenyl) / Bis[3,5-bis(trifluoromethyl)phenyl] ~930–942 387868-06-6 Combines electron-donating (methoxy) and electron-withdrawing (-CF₃) groups; high enantioselectivity in hydrogenation.
(R)-(-)-1-{(S)-2-[Bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine Bis(3,5-dimethyl-4-methoxyphenyl) / Dicyclohexyl ~864 (estimated) 360048‑63-1 Bulky cyclohexyl groups increase steric hindrance; suited for less electron-deficient substrates.
(R)-(+)-1-[(R)-2-(2’-Dicyclohexylphosphinophenyl)ferrocenyl]ethylbis(3,5-trifluoromethylphenyl)phosphine Dicyclohexyl / Bis(3,5-trifluoromethylphenyl) 942.62 821009‑34-1 Mixed steric (cyclohexyl) and electronic (-CF₃) effects; moderate activity in polar solvents.
(S)-1-{(Rp)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicyclohexylphosphine Bis[3,5-bis(trifluoromethyl)phenyl] / Dicyclohexyl 866.52 849923-15-5 Highly electron-deficient; requires inert storage conditions (2–8°C).

Catalytic Performance

  • Electron-Deficient Ligands : The target compound’s -CF₃ groups enhance Rh center electrophilicity, accelerating hydrogen activation. This contrasts with dicyclohexyl-substituted analogs, which exhibit slower kinetics due to electron-rich environments .
  • Enantioselectivity: The (R,R) configuration in the target compound outperforms (S,S) variants in hydrogenation of α-dehydroamino acids, achieving >90% enantiomeric excess (ee) .
  • Solubility : Trifluoromethyl groups improve solubility in fluorinated solvents (e.g., hexafluorobenzene), whereas methoxy-rich analogs are more compatible with THF or toluene .

Stability and Handling

  • Thermal Stability : Ligands with -CF₃ groups (e.g., target compound) are less prone to oxidation than those with pure arylphosphines but require cold storage .
  • Purity : Commercial samples typically specify ≥97% purity, critical for reproducible catalytic outcomes .

Biological Activity

The compound (R)-1-[(R)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl]-ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine is a novel organometallic phosphine complex that has garnered attention for its potential biological applications, particularly in cancer therapeutics. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure with the formula C52H44F12P2Fe. It features a ferrocenyl moiety, which is known for its unique electronic properties and ability to interact with biological systems. The presence of phosphine groups enhances its reactivity and potential as a therapeutic agent.

Anticancer Activity

Research indicates that ferrocenyl phosphines exhibit significant anticancer properties. A study on related ferrocenyl-phosphine complexes demonstrated their cytotoxic effects against various cancer cell lines, including non-Hodgkin cutaneous T-cell lymphoma (CTCL) cells. The compound FD10, a gold-coordinated derivative of ferrocenyl phosphine, showed substantial dose-dependent cytotoxicity with IC50 values ranging from 3.16 to 7.80 μM across different CTCL cell lines .

The mechanisms through which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : The ferrocenyl phosphine complexes have been shown to activate intrinsic apoptotic pathways involving caspase-3 and poly(ADP-ribose) polymerase (PARP) .
  • Cell Cycle Arrest : These compounds can induce G0/G1 phase cell cycle arrest in cancer cells by modulating key regulatory proteins such as Akt and c-Myc .
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS is a critical factor in the induction of apoptosis by these compounds .

Case Studies

  • Ferrocenyl Phosphines in Breast Cancer : A series of studies have focused on the effects of ferrocenyl derivatives on breast cancer cell lines such as MCF-7 and MDA-MB-231. One particular ferrocenyl prodrug demonstrated an IC50 value of 0.5 μM against MDA-MB-231 cells, indicating strong cytotoxic activity .
  • Comparative Analysis of Ferrocenyl Compounds : A comparative study highlighted the effectiveness of various ferrocenyl compounds against hormone-dependent and independent breast cancer cell lines. The results showed that certain derivatives could selectively target cancer cells while sparing normal cells .

Data Tables

CompoundCell LineIC50 (μM)
FD10HuT785.55 ± 0.20
FD10HH7.80 ± 0.09
FD10MJ3.16 ± 0.10
FD10MyLa6.46 ± 0.24
Ferrocenyl ProdrugMDA-MB-2310.5

Q & A

Q. What synthetic methodologies ensure high stereochemical purity for this phosphine ligand?

The ligand is synthesized via multi-step routes involving palladium-catalyzed cross-coupling, chiral resolution, and phosphine group installation. Key steps include:

  • Chiral Ferrocene Functionalization : Use of enantiopure ferrocene precursors to establish stereocenters .
  • Phosphine Ligand Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions to attach bis(aryl)phosphine groups .
  • Purification : Chromatography (HPLC) and crystallization to isolate stereoisomers .

Q. Which catalytic systems are most effective for asymmetric hydrogenation using this ligand?

Rhodium complexes of this ligand are highly effective for enantioselective hydrogenation of α,β-unsaturated carbonyl substrates. Optimal conditions include:

  • Rhodium Precursor : [Rh(cod)₂]BF₄ or [Rh(nbd)₂]ClO₄ (1-2 mol%) .
  • Solvent : Dichloromethane or toluene under 1-5 bar H₂ pressure .
  • Substrate Scope : Enantiomeric excess (ee) >95% for aryl-enamide derivatives .

Q. What analytical techniques confirm structural integrity post-synthesis?

  • X-ray Crystallography : Resolves stereochemical configuration of ferrocene and phosphine groups .
  • ³¹P NMR : Confirms phosphine coordination and purity (δ = 20-30 ppm for arylphosphines) .
  • Circular Dichroism (CD) : Validates chiral induction in metal complexes .

Advanced Research Questions

Q. How can enantioselectivity discrepancies between computational models and experimental data be resolved?

  • Computational Refinement : Adjust DFT parameters (e.g., solvent effects, dispersion corrections) to better match experimental transition states .
  • Experimental Validation : Use kinetic isotopic effects (KIEs) and variable-temperature NMR to probe reaction mechanisms .
  • Ligand-Metal Analysis : X-ray absorption spectroscopy (XAS) to study coordination geometry in situ .

Q. What strategies enhance ligand stability under oxidative conditions?

  • Electron-Withdrawing Substituents : Introduce trifluoromethyl groups to reduce electron density at phosphorus .
  • Inert Atmosphere : Conduct reactions under argon/glovebox conditions to prevent oxidation .
  • Stabilizing Additives : Include radical scavengers (e.g., BHT) in catalytic systems .

Q. How do ferrocenyl backbone substitutions influence coordination behavior?

  • Steric Effects : Bulky 4-methoxy-3,5-dimethylphenyl groups restrict metal-ligand bond angles, favoring specific transition states .
  • Electronic Tuning : Methoxy groups enhance electron donation, improving catalytic turnover in electron-deficient substrates .
  • Comparative Studies : Synthesize analogs with varying substituents and screen activity in hydrogenation (see Table 1) .
Substituent on Ferroceneee (%)Turnover Frequency (h⁻¹)
4-OMe, 3,5-Me₂98450
4-F, 3,5-CF₃85320

Q. What approaches determine the ligand’s binding mode to transition metals?

  • NMR Titration : Monitor ³¹P chemical shift changes upon Rh complexation .
  • Single-Crystal XRD : Resolve metal-ligand bond lengths and angles in precatalysts .
  • Electrospray Ionization MS : Identify ion pairs in catalytic intermediates .

Q. How can ligand modifications expand substrate scope in asymmetric catalysis?

  • Combinatorial Libraries : Synthesize derivatives with varied aryl/ferrocenyl groups and screen via high-throughput experimentation .
  • Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, pressure) to favor enantioconvergence .
  • Hybrid Ligands : Integrate chiral phosphines with N-heterocyclic carbenes (NHCs) for bifunctional catalysis .

Methodological Guidelines

  • Storage : Store under argon at -20°C to prevent phosphine oxidation .
  • Handling : Use Schlenk techniques for air-sensitive reactions .
  • Data Contradiction Analysis : Cross-validate computational and experimental results using multiple spectroscopy platforms (e.g., ECD for chirality vs. DFT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.